molecular formula C17H20N2 B13093660 (1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine

Cat. No.: B13093660
M. Wt: 252.35 g/mol
InChI Key: OOWNZMAMEIOHSE-DCGLDWPTSA-N
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Description

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is a complex organic compound that features a quinuclidine core with an indole moiety and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quinuclidine compounds.

Scientific Research Applications

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its indole and quinuclidine moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine derivatives: Compounds with similar quinuclidine cores but different substituents.

    Indole derivatives: Compounds featuring the indole moiety with various functional groups.

    Vinyl-substituted compounds: Molecules with vinyl groups attached to different cores.

Uniqueness

(1S,2S,4S,5R)-2-(1H-Indol-2-yl)-5-vinylquinuclidine is unique due to the combination of its quinuclidine core, indole moiety, and vinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indole

InChI

InChI=1S/C17H20N2/c1-2-12-11-19-8-7-13(12)10-17(19)16-9-14-5-3-4-6-15(14)18-16/h2-6,9,12-13,17-18H,1,7-8,10-11H2/t12-,13-,17-/m0/s1

InChI Key

OOWNZMAMEIOHSE-DCGLDWPTSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2C3=CC4=CC=CC=C4N3

Canonical SMILES

C=CC1CN2CCC1CC2C3=CC4=CC=CC=C4N3

Origin of Product

United States

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